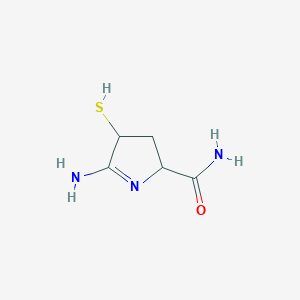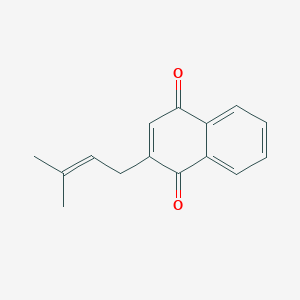
脱氧番龙醇
描述
脱氧番木素是一种天然化合物,存在于柚木 (Tectona grandis) 的木材中。它是番木素的衍生物,属于萘醌类。
作用机制
脱氧番木素通过各种分子机制发挥作用:
类似化合物:
2-甲基蒽醌: 另一种从柚木木材中分离出来的化合物,用作硫酸盐法蒸煮过程中的催化剂.
脱氧紫草素、紫草素和紫草素: 这些化合物与脱氧番木素具有结构相似性,并表现出多种生物活性.
脱氧番木素的独特性: 脱氧番木素因其在工业过程中作为催化剂的双重作用及其潜在的抗癌特性而脱颖而出。它能够增强脱木素并同时保留碳水化合物,使其成为纸浆和造纸工业中一种有价值的化合物。 此外,其有希望的生物活性为医学和生物学领域的进一步研究开辟了道路 .
生化分析
Biochemical Properties
Deoxylapachol plays a significant role in biochemical reactions. It can induce fungal cell wall stress .
Cellular Effects
Deoxylapachol has been found to have effects on various types of cells. It exhibits cytotoxicity, which means it can kill cells
Molecular Mechanism
Its cytotoxic, antifungal, and anti-cancer activities suggest that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件: 脱氧番木素可以通过柱层析从柚木木材的丙酮提取物中分离出来。 该过程包括用丙酮提取木材,然后进行色谱分离,以获得脱氧番木素以及其他相关化合物,如异脱氧番木素和 2-甲基蒽醌 .
工业生产方法: 脱氧番木素的工业生产主要涉及从柚木木材废料中提取。 这种方法不仅提供了一种可持续的化合物来源,而且也为原本被丢弃的木材废料增加了价值 .
化学反应分析
反应类型: 脱氧番木素会发生各种化学反应,包括氧化、还原和取代。这些反应对其在纸浆和造纸工业中作为催化剂的应用至关重要。
常用试剂和条件:
氧化: 脱氧番木素可以用常见的氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠)进行。
取代: 取代反应通常涉及亲核试剂(如胺或硫醇)在碱性条件下进行。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,脱氧番木素的氧化会导致醌的形成,而还原会导致氢醌的形成 .
相似化合物的比较
Lapachol: A closely related compound with similar biological activities.
2-Methylanthraquinone: Another compound isolated from teak wood, used as a catalyst in the kraft cooking process.
Deoxyshikonin, Shikonine, and Shikonin: These compounds share structural similarities with deoxylapachol and exhibit various biological activities.
Uniqueness of Deoxylapachol: Deoxylapachol stands out due to its dual role as a catalyst in industrial processes and its potential anticancer properties. Its ability to enhance delignification while retaining carbohydrates makes it a valuable compound in the pulp and paper industry. Additionally, its promising biological activities open avenues for further research in medicine and biology .
属性
IUPAC Name |
2-(3-methylbut-2-enyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDFYZPKJKRCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189186 | |
| Record name | Deoxylapachol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3568-90-9 | |
| Record name | Deoxylapachol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxylapachol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3568-90-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deoxylapachol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYLAPACHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5RT9GV702 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does deoxylapachol exert its antifungal effect?
A1: Research suggests that deoxylapachol induces fungal cell wall stress. Studies using a transgenic Aspergillus niger strain, designed to fluoresce upon cell wall damage, demonstrated that deoxylapachol exposure led to fluorescence, indicating cell wall stress. [] Additionally, deoxylapachol exhibits a strong inhibitory effect on cellulase activity, further contributing to its antifungal properties. [, ]
Q2: What is the target of deoxylapachol in wood rot fungi?
A2: While the exact target remains unclear, research suggests that deoxylapachol's antifungal activity, particularly against wood rot fungi, is linked to the induction of cell wall stress and the inhibition of cellulase activity. [, ]
Q3: What is the role of deoxylapachol in teak wood's natural durability?
A3: Deoxylapachol is one of the primary quinones found in teak wood, contributing significantly to its natural resistance against termites and fungal decay. [, , ] The compound's presence, along with other quinones like tectoquinone, provides teak wood with its characteristic durability and resistance to biological degradation.
Q4: What is the molecular formula and weight of deoxylapachol?
A4: Deoxylapachol has the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol. [, ]
Q5: How is deoxylapachol typically characterized?
A5: Deoxylapachol is commonly characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods help determine its structural features and quantify its presence in various samples, including wood extracts and biological fluids. [, , , ]
Q6: Does the source of deoxylapachol influence its properties?
A6: While the basic chemical structure remains consistent, the source of deoxylapachol can slightly influence its purity and biological activity. For instance, deoxylapachol extracted from different teak wood sources may exhibit varying levels of antifungal activity depending on the presence of other compounds and the extraction method used. [, , ]
Q7: Can deoxylapachol be used as a wood preservative?
A7: While deoxylapachol exhibits potent antifungal and anti-termite activity, making it a potential candidate for wood preservation, its practical application requires further investigation. Research should focus on developing effective formulations and assessing its long-term efficacy and environmental impact. [, , , ]
Q8: Is deoxylapachol toxic to humans?
A8: Deoxylapachol, like many bioactive compounds, can exhibit toxicity at certain concentrations. It is known to cause allergic contact dermatitis in some individuals exposed to teak wood dust. [, ] Further research is needed to fully understand its toxicological profile and establish safe exposure limits. [, ]
Q9: What are the environmental implications of using deoxylapachol?
A9: The environmental impact of deoxylapachol requires further investigation. Research should focus on its biodegradability, potential to bioaccumulate, and effects on non-target organisms. Sustainable and responsible practices are crucial for its potential use in various applications. [, , ]
Q10: What are the key areas for future research on deoxylapachol?
A10: Future research should focus on:
- Exploring structure-activity relationships to design more potent and selective derivatives. [, ]
- Developing efficient and sustainable methods for deoxylapachol extraction and synthesis. []
- Investigating its potential for targeted drug delivery and reducing toxicity. []
- Exploring its applications in various fields, including medicine, agriculture, and materials science. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


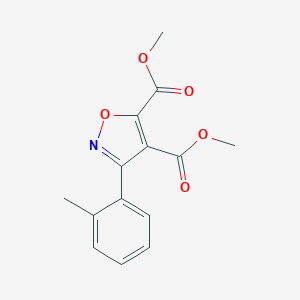
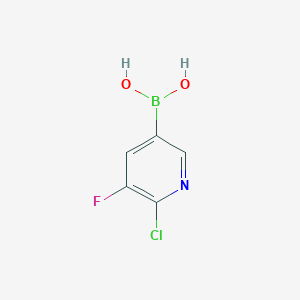
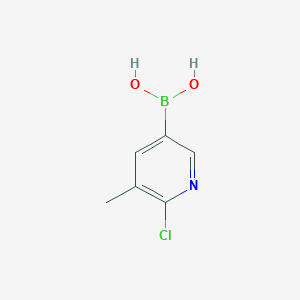

![1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE](/img/structure/B151883.png)

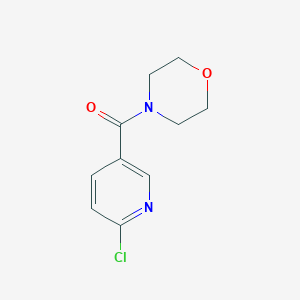
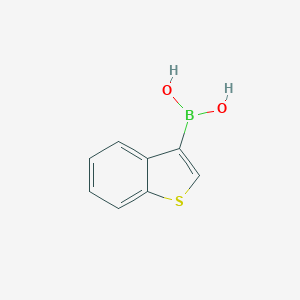
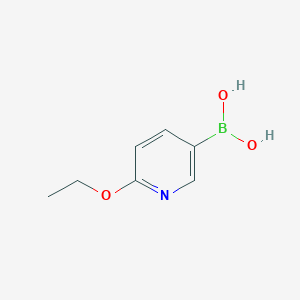
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)
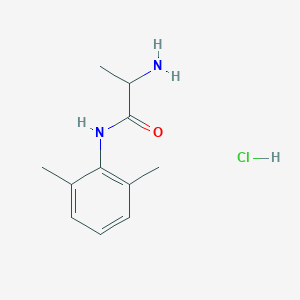
![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)

